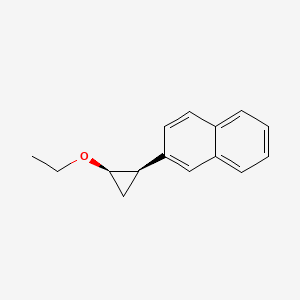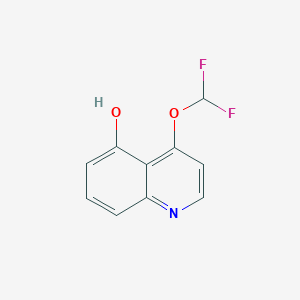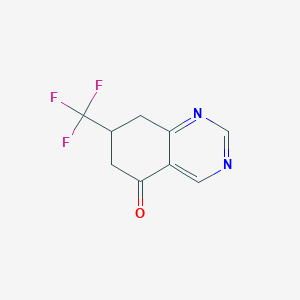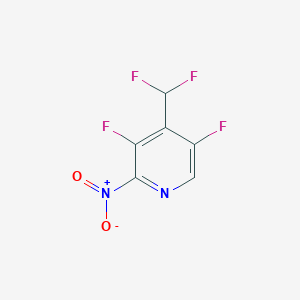
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like chlorobenzene to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of commercially available reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine, while substitution reactions can produce various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine include:
- 4-(Trifluoromethyl)-3,5-difluoro-2-nitropyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-chloropyridine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of difluoromethyl and nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H2F4N2O2 |
|---|---|
Peso molecular |
210.09 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3,5-difluoro-2-nitropyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-2-1-11-6(12(13)14)4(8)3(2)5(9)10/h1,5H |
Clave InChI |
RXRIWSBCAPHLTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)[N+](=O)[O-])F)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





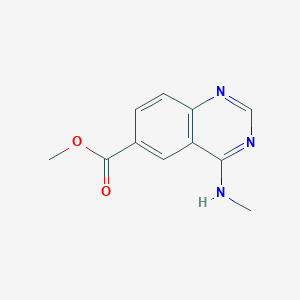

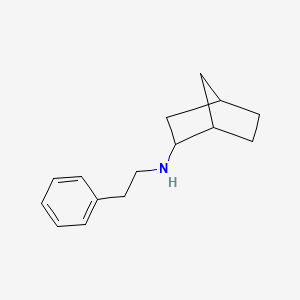
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)



